molecular formula C21H21N3O3S B11214012 7-(1-benzylpiperidin-4-yl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

7-(1-benzylpiperidin-4-yl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B11214012
M. Wt: 395.5 g/mol
InChI Key: FICSRDABMSGKOG-UHFFFAOYSA-N
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Description

This compound features a [1,3]dioxolo[4,5-g]quinazolin-8-one core fused with a benzylpiperidinyl group at position 7 and a sulfanylidene (thione) group at position 4. The benzylpiperidinyl substituent introduces a lipophilic aromatic moiety, which may enhance membrane permeability and receptor binding affinity.

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

7-(1-benzylpiperidin-4-yl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C21H21N3O3S/c25-20-16-10-18-19(27-13-26-18)11-17(16)22-21(28)24(20)15-6-8-23(9-7-15)12-14-4-2-1-3-5-14/h1-5,10-11,15H,6-9,12-13H2,(H,22,28)

InChI Key

FICSRDABMSGKOG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Quinazolinone Core Formation

The synthesis begins with constructing the 7-chloro-2-methylquinazolin-4(3H)-one intermediate. As demonstrated in analogous studies, this involves:

Step 1: Cyclocondensation

  • Methyl-2-amino-5-methoxybenzoate reacts with acetic anhydride in ethanol under reflux (2–3 hours).

  • TLC monitoring (hexane/ethyl acetate) confirms reaction completion.

  • Yield : ~95% after recrystallization (mp: 148–150°C).

Mechanism :
The reaction proceeds via nucleophilic acyl substitution , forming a bicyclic oxazinone intermediate, which rearranges to the quinazolinone under thermal conditions.

Introduction of the 1-Benzylpiperidin-4-yl Group

The piperidine moiety is introduced via N-alkylation or Mitsunobu reaction :

Method A: Direct Alkylation

  • 7-Chloroquinazolinone reacts with 1-benzylpiperidin-4-amine in anhydrous DMF at 80°C for 12 hours.

  • Base : K₂CO₃ or DIPEA to deprotonate the amine.

  • Solvent : DMF or DMSO for polar aprotic conditions.

Method B: Coupling via Buchwald-Hartwig Amination

  • Palladium catalysts (e.g., Pd(OAc)₂) enable C–N bond formation between the quinazolinone and benzylpiperidine.

  • Ligands : Xantphos or BINAP enhance regioselectivity.

  • Yield : 60–75% after column chromatography (silica gel, CH₂Cl₂/MeOH).

Thionation to Sulfanylidene

The C=O to C=S conversion at position 6 is achieved using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide):

  • Conditions : Reflux in toluene (110°C, 4–6 hours).

  • Molar ratio : 1:1.2 (substrate:Lawesson’s reagent).

  • Workup : Quench with H₂O, extract with ethyl acetate, and purify via recrystallization (hexane/CH₂Cl₂).

Key Consideration :
Excess reagent or prolonged heating may lead to over-thionation or decomposition.

Optimization and Analytical Validation

Reaction Condition Optimization

ParameterOptimal ValueImpact on Yield/Purity
Temperature 80–110°CHigher temps accelerate thionation but risk degradation.
Solvent Toluene (thionation)Polar aprotic solvents improve reagent solubility.
Catalyst Loading 5 mol% Pd(OAc)₂Balances cost and efficiency.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.53 (s, 3H, CH₃), δ 3.70–3.85 (m, 2H, piperidine), δ 7.14–7.49 (m, 9H, aromatic).

  • MS (ESI+) : m/z 396.2 [M+H]⁺.

  • IR : 1675 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).

Comparative Analysis of Synthetic Approaches

MethodAdvantagesLimitations
Direct Alkylation Simple, one-pot reactionLow regioselectivity
Buchwald-Hartwig High yield, scalabilityRequires expensive catalysts
Lawesson’s Reagent Efficient thionationSensitive to moisture

Industrial-Scale Considerations

  • Cost-Effectiveness : Lawesson’s reagent is costly; P₄S₁₀ offers a cheaper alternative but requires anhydrous conditions.

  • Purification : Recrystallization in hexane/CH₂Cl₂ achieves >98% purity.

  • Green Chemistry : Ethanol or water as solvents reduces environmental impact .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce thiols or sulfides.

Scientific Research Applications

7-(1-benzylpiperidin-4-yl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including anticonvulsant and antimicrobial activities . Additionally, this compound is of interest in the field of materials science for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(1-benzylpiperidin-4-yl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in the body, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the [1,3]dioxolo[4,5-g]quinazolin-8-one scaffold but differ in substituents, molecular weight, and physicochemical properties.

Table 1: Structural and Molecular Comparison

Compound Name Substituent at Position 7 Molecular Formula Molecular Weight Key Differences Reference
7-(1-Benzylpiperidin-4-yl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one 1-Benzylpiperidin-4-yl Not explicitly stated (estimated: ~C25H25N3O3S) ~465.55 Benzylpiperidine group (lipophilic, non-ionic) N/A
7-{6-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one 6-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-oxohexyl C26H30N4O5S 510.61 Extended hexyl linker; methoxyphenylpiperazine (polar, electron-rich)
7-{6-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one 6-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxohexyl C25H27ClN4O4S 515.0 Chlorophenylpiperazine (electronegative, steric bulk)
7-[6-(4-Cyclohexylpiperazin-1-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one 6-(4-Cyclohexylpiperazin-1-yl)-6-oxohexyl Not explicitly stated N/A Cyclohexylpiperazine (aliphatic, non-aromatic)
7-{[4-(4-Phenylpiperazine-1-carbonyl)phenyl]methyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one [4-(4-Phenylpiperazine-1-carbonyl)phenyl]methyl Not explicitly stated N/A Phenylpiperazine-carbonylphenyl group (bulky, planar aromatic system)

Key Findings:

Substituent Flexibility: The target compound’s benzylpiperidinyl group contrasts with the piperazine-based substituents in analogs.

Molecular Weight Trends : Compounds with extended alkyl linkers (e.g., hexyl groups in ) exhibit higher molecular weights (~510–515 Da) compared to the target compound (~465 Da), which may impact bioavailability.

In contrast, the methoxy group in could improve water solubility via polar interactions.

Core Modifications: While all compounds retain the dioxoloquinazolinone core, variations in saturation (e.g., dihydro vs. tetrahydro states) and linker lengths influence conformational flexibility and binding kinetics.

Implications for Research and Development

The structural diversity among these analogs highlights the importance of substituent optimization for drug design. For example:

  • Benzylpiperidine vs. Piperazine : The target compound’s benzylpiperidine group may favor penetration of the blood-brain barrier due to its lipophilicity, whereas piperazine-containing analogs (e.g., ) could target peripheral enzymes with polar active sites.
  • Chlorine vs. Methoxy Substitutions : The chloro group in may enhance binding affinity to targets requiring halogen bonds (e.g., kinase ATP pockets), while the methoxy group in might reduce toxicity through metabolic stability.

Q & A

How can the synthesis of this compound be optimized to improve yield and purity?

Level: Basic
Answer:
Optimization involves multi-step protocols with strict control of reaction parameters:

  • Temperature: Exothermic intermediates may require cooling (e.g., −20°C for thiourea cyclization steps) .
  • Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) improve recrystallization purity .
  • Catalysts: Lewis acids (e.g., ZnCl₂) can accelerate ring closure in quinazolinone formation.

What computational methods are recommended for predicting reaction pathways in the synthesis of complex heterocycles like this compound?

Level: Advanced
Answer:
Quantum mechanical calculations (e.g., DFT) combined with transition state analysis can map reaction mechanisms. For example:

  • Reaction path search: Tools like GRRM or AFIR identify low-energy pathways for thioketone incorporation .
  • Machine learning: Training models on existing heterocyclic reaction databases can predict optimal conditions (e.g., solvent/base pairs) .

How do structural modifications (e.g., benzylpiperidinyl or dioxolo groups) influence pharmacokinetic properties?

Level: Basic
Answer:

  • Lipophilicity: Benzylpiperidinyl groups increase logP values, enhancing blood-brain barrier permeability .
  • Metabolic stability: The dioxolo ring reduces oxidative metabolism in hepatic microsomes compared to unsubstituted analogs .
  • Solubility: Sulfanylidene groups improve aqueous solubility via hydrogen bonding .

What advanced spectroscopic techniques resolve ambiguities in the compound’s 3D conformation?

Level: Advanced
Answer:

  • X-ray crystallography: Resolves benzylpiperidinyl spatial orientation relative to the quinazolinone core .
  • NOESY NMR: Detects through-space interactions between the dioxolo methylene protons and piperidinyl substituents .
  • DFT-optimized structures: Validate experimental data by comparing calculated vs. observed IR/Raman spectra .

How should researchers address contradictions between computational predictions and experimental results in reaction design?

Level: Advanced
Answer:

  • Error analysis: Check for overlooked intermediates (e.g., zwitterionic states in thiocarbonyl reactions) using ab initio molecular dynamics .
  • Experimental validation: Use in situ FTIR or mass spectrometry to detect transient species not modeled computationally .
  • Iterative refinement: Adjust force field parameters (e.g., partial charges) based on experimental kinetics .

What purification strategies are effective for removing sulfur-containing byproducts?

Level: Basic
Answer:

  • Column chromatography: Silica gel with gradient elution (hexane → ethyl acetate + 1% acetic acid) resolves thiol adducts .
  • Recrystallization: Ethanol/water mixtures (7:3 v/v) selectively precipitate the target compound .
  • Chelation: Add EDTA to mobile phases to trap metal-thiol complexes .

How can AI-driven platforms accelerate the identification of biological targets for this compound?

Level: Advanced
Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger to screen against kinase or GPCR libraries .
  • Transcriptomics integration: Overlay structural motifs with gene expression profiles (e.g., LINCS L1000 database) to predict mechanisms .
  • Active learning: Train models on small datasets to prioritize in vitro assays for high-probability targets .

What analytical methods ensure batch-to-batch consistency in compound characterization?

Level: Basic
Answer:

  • HPLC-UV/MS: Monitor purity (>98%) with C18 columns (acetonitrile/0.1% formic acid) and confirm molecular ion ([M+H]⁺) .
  • Elemental analysis: Validate sulfur content (±0.3% theoretical) to detect residual thiol impurities .
  • Thermogravimetry (TGA): Assess hygroscopicity and decomposition thresholds (>200°C preferred) .

How do researchers reconcile discrepancies in stability data across different pH conditions?

Level: Advanced
Answer:

  • Forced degradation studies: Expose to pH 1–13 buffers (37°C, 72 hours) and quantify degradation products via LC-MS .
  • pH-rate profiling: Construct kinetic models to identify acid/base-catalyzed hydrolysis pathways .
  • Solid-state stability: Use dynamic vapor sorption (DVS) to correlate crystallinity with moisture-induced degradation .

What safety protocols are critical for handling sulfur-containing intermediates during synthesis?

Level: Basic
Answer:

  • Ventilation: Use fume hoods for steps involving H₂S or mercaptan byproducts .
  • PPE: Nitrile gloves and aprons resist penetration by thiols .
  • Waste neutralization: Treat acidic filtrates with NaHCO₃ before disposal to prevent H₂S release .

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